

A Comparative Review of Dolutegravir-Based ART Regimens

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dolutegravir (DTG)-based antiretroviral therapy (ART) regimens with alternative treatments for HIV-1 infection. The information presented is collated from key clinical trials and is intended to inform research, scientific, and drug development professionals.

Executive Summary

Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI), has become a cornerstone of first-line and second-line ART regimens globally, as recommended by the World Health Organization.[1] Clinical evidence consistently demonstrates its high efficacy in achieving and maintaining virologic suppression. This guide delves into the comparative performance of DTG-based regimens against other established ARTs, including those containing efavirenz (EFV), other INSTIs like raltegravir and bictegravir, and boosted protease inhibitors. Furthermore, it explores the efficacy and safety of a simplified two-drug regimen of dolutegravir plus lamivudine (3TC).

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key quantitative data from pivotal clinical trials, offering a sideby-side comparison of dolutegravir-based regimens with other ARTs.



Table 1: Virologic Suppression Rates in Treatment-Naïve

Adults

Clinical Trial	Regimen 1	Virologic Suppressio n (Week 48)	Regimen 2	Virologic Suppressio n (Week 48)	Key Findings
SINGLE	Dolutegravir + Abacavir/Lam ivudine	88%	Efavirenz/Ten ofovir/Emtricit abine	81%	Dolutegravir regimen was superior to the efavirenz regimen.[2]
SPRING-2	Dolutegravir + 2 NRTIs	88%	Raltegravir + 2 NRTIs	85%	Dolutegravir was non- inferior to raltegravir.[3]
FLAMINGO	Dolutegravir + 2 NRTIs	90%	Darunavir/rito navir + 2 NRTIs	83%	Dolutegravir was superior to darunavir/rito navir.[3]
GEMINI 1 & 2	Dolutegravir + Lamivudine	91%	Dolutegravir + TDF/FTC	93%	Two-drug regimen of dolutegravir + lamivudine was non- inferior to the three-drug regimen.[4][5]
NAMSAL	Dolutegravir + TDF/3TC or FTC	74.5%	Efavirenz (400mg) + TDF/3TC or FTC	69.0%	Dolutegravir- based regimen was non-inferior to low-dose efavirenz.[6] [7]



Table 2: Discontinuation Rates Due to Adverse Events

Clinical Trial	Regimen 1	Discontinuatio n Rate	Regimen 2	Discontinuatio n Rate
SINGLE	Dolutegravir + Abacavir/Lamivu dine	2%	Efavirenz/Tenofo vir/Emtricitabine	10%
SPRING-2	Dolutegravir + 2 NRTIs	2%	Raltegravir + 2 NRTIs	2%
FLAMINGO	Dolutegravir + 2 NRTIs	2%	Darunavir/ritonav ir + 2 NRTIs	4%
TANGO	Switch to Dolutegravir/Lam ivudine	3.5%	Continue TAF- based regimen	0.5%

Table 3: Metabolic Outcomes - Weight Gain

Clinical Trial	Regimen 1	Mean Weight Gain	Regimen 2	Mean Weight Gain
NAMSAL	Dolutegravir- based	5.0 kg (median)	Efavirenz (400mg)-based	3.0 kg (median) [6][7]
Retrospective Study (India)	Tenofovir/Lamivu dine/Dolutegravir	+6.15 kg (at 12 months)	Tenofovir/Lamivu dine/Efavirenz	+1.85 kg (at 12 months)[8]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

SINGLE Trial Protocol

- Objective: To compare the efficacy and safety of a dolutegravir-based regimen to an
 efavirenz-based regimen in treatment-naïve HIV-1 infected adults.
- Study Design: A Phase III, randomized, double-blind, active-controlled, multicenter study.



- Participant Population: Treatment-naïve, HLA*B5701-negative adults with HIV-1 infection.
- Intervention:
 - Arm 1: Dolutegravir 50 mg once daily + abacavir/lamivudine fixed-dose combination.
 - Arm 2: Efavirenz/tenofovir/emtricitabine fixed-dose combination.
- Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48, using the FDA "snapshot" algorithm.
- Virologic Failure Definition: Confirmed plasma HIV-1 RNA ≥50 copies/mL on or after week
 24.
- Adverse Event Grading: Assessed using the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

GEMINI 1 & 2 Trials Protocol

- Objective: To compare the safety and efficacy of a two-drug regimen of dolutegravir plus lamivudine with a three-drug regimen of dolutegravir plus tenofovir disoproxil fumarate/emtricitabine in treatment-naïve HIV-1 infected adults.
- Study Design: Two identical, Phase III, randomized, double-blind, multicenter, parallel-group, non-inferiority studies.
- Participant Population: Treatment-naïve adults with HIV-1 infection and a screening HIV-1 RNA of 1,000 to ≤500,000 copies/mL.
- Intervention:
 - Arm 1: Dolutegravir 50 mg + lamivudine 300 mg once daily.
 - Arm 2: Dolutegravir 50 mg + tenofovir disoproxil fumarate/emtricitabine fixed-dose combination once daily.
- Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48 (FDA Snapshot algorithm).



- Virologic Failure Definition: Confirmed virologic withdrawal was defined as either virologic nonresponse (a decrease in plasma HIV-1 RNA of <1 log10 copies/mL by Week 12, with subsequent confirmation, unless plasma HIV-1 RNA is <200 copies/mL) or confirmed plasma HIV-1 RNA ≥200 copies/mL on or after Week 24, or virologic rebound (confirmed rebound in plasma HIV-1 RNA levels to ≥200 copies/mL after prior confirmed suppression to <200 copies/mL).[9]
- Adverse Event Grading: Assessed using the DAIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.

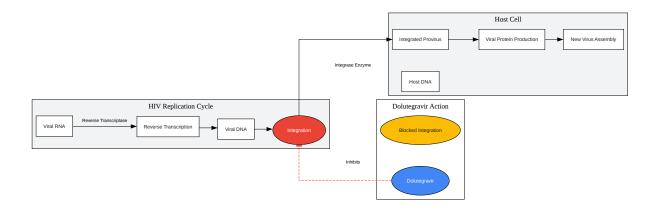
TANGO Trial Protocol

- Objective: To evaluate the efficacy and safety of switching to a fixed-dose combination of dolutegravir/lamivudine in virologically suppressed adults with HIV-1 on a tenofovir alafenamide (TAF)-based regimen.
- Study Design: A Phase III, randomized, open-label, active-controlled, multicenter, noninferiority study.
- Participant Population: Virologically suppressed (HIV-1 RNA <50 copies/mL for ≥6 months) adults on a stable TAF-based regimen.
- Intervention:
 - Arm 1: Switch to dolutegravir/lamivudine fixed-dose combination once daily.
 - Arm 2: Continue the current TAF-based regimen.
- Primary Endpoint: The proportion of participants with a plasma HIV-1 RNA ≥50 copies/mL at Week 48 (FDA Snapshot algorithm).
- Virologic Failure Definition: Confirmed virologic withdrawal was defined as a confirmed plasma HIV-1 RNA ≥200 copies/mL after previous suppression to <200 copies/mL.
- Adverse Event Grading: Assessed using the DAIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.



Mandatory Visualization Dolutegravir Mechanism of Action: HIV Integrase Inhibition

Dolutegravir is an integrase strand transfer inhibitor (INSTI).[10][11][12] It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. The enzyme facilitates the integration of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Dolutegravir binds to the active site of the integrase enzyme, blocking the strand transfer step and thereby preventing the integration of the viral DNA into the host chromosome.[10][11]



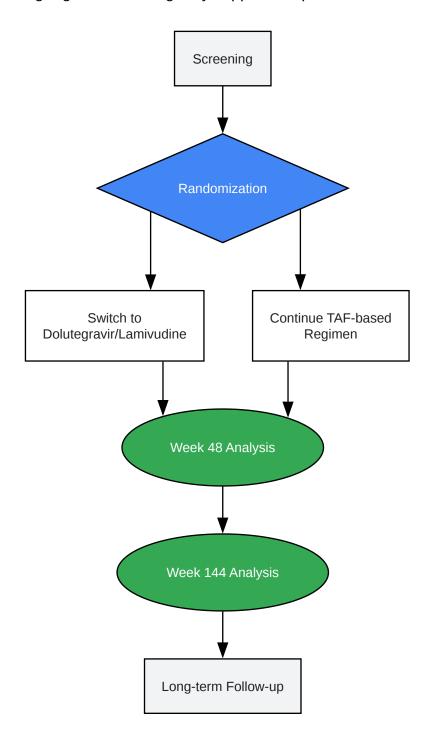
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Caption: Dolutegravir inhibits the HIV integrase enzyme, preventing viral DNA integration.

Experimental Workflow: TANGO Clinical Trial

The TANGO study employed a randomized, open-label design to assess the efficacy of switching to a two-drug regimen in virologically suppressed patients.



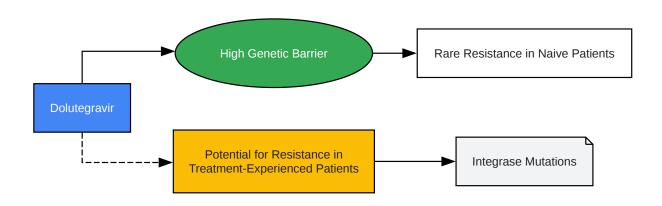
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Caption: Workflow of the TANGO clinical trial.

Logical Relationship: Dolutegravir Resistance Profile

Dolutegravir has a high genetic barrier to resistance. In treatment-naïve patients, the development of resistance to dolutegravir is rare.



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Caption: Dolutegravir's high barrier to resistance.

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- To cite this document: BenchChem. [A Comparative Review of Dolutegravir-Based ART Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192377#comparative-review-of-dolutegravir-based-art-regimens]

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